1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1797105-85-1
Cat. No.: VC0143729
Molecular Formula: C16H19N5O
Molecular Weight: 297.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797105-85-1 |
|---|---|
| Molecular Formula | C16H19N5O |
| Molecular Weight | 297.362 |
| IUPAC Name | 1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) |
| Standard InChI Key | NNTHZWYQSRZYEA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core with three key substituents: a tert-butyl group at position 1, a 2-methoxyphenyl group at position 3, and an amino group at position 4. This compound is structurally similar to other pyrazolo[3,4-d]pyrimidine derivatives that have been documented in chemical databases and scientific literature.
The compound shares structural similarities with 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which has been documented in pharmaceutical databases . The key difference lies in the position 3 substituent, where the p-tolyl group is replaced with a 2-methoxyphenyl group.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be predicted for 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₅O | Derived from structural composition |
| Molecular Weight | ~297.36 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Typical for similar heterocyclic compounds |
| Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilic groups and similar compounds |
| Hydrogen Bond Donors | 2 (NH₂ group) | From structural analysis |
| Hydrogen Bond Acceptors | 6 (5 nitrogen atoms, 1 oxygen atom) | From structural analysis |
| Log P | ~3.2-3.8 | Estimated from structural features |
The presence of the 2-methoxyphenyl group, as opposed to the p-tolyl group found in similar compounds, introduces additional hydrogen bonding capability through the methoxy oxygen, potentially altering the compound's solubility and pharmacokinetic properties.
Synthesis Methods and Characterization
Characterization Techniques
For structural confirmation and characterization of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, several analytical techniques would be essential:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information about the arrangement of functional groups.
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X-ray crystallography could elucidate the three-dimensional structure and crystalline properties, similar to how related pyrazolo[3,4-d]pyrimidines have been characterized .
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Hirshfeld surface analysis and 2D fingerprint plots would be valuable for understanding intermolecular interactions, as demonstrated with similar compounds .
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Mass spectrometry would confirm the molecular weight and fragmentation pattern.
Structural Comparisons with Related Compounds
Comparative Analysis
The structural features of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be better understood through comparison with documented related compounds.
Table 2: Structural Comparison with Related Compounds
Structural Implications
The 2-methoxyphenyl group at position 3 introduces several important structural features compared to the p-tolyl variant:
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The methoxy group provides an additional hydrogen bond acceptor site.
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The ortho positioning of the methoxy group (versus the para positioning of the methyl group in the p-tolyl variant) creates different steric effects and potential conformational constraints.
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The electronic effects of the methoxy group differ from those of the methyl group, potentially altering the electron density distribution across the molecule.
Predicted Biological Activity and Pharmacological Properties
Predicted ADMET Properties
The pharmacokinetic and toxicological properties of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be predicted based on its structural features and data from similar compounds:
Table 3: Predicted ADMET Properties
The 2-methoxyphenyl substituent might alter these properties compared to the p-tolyl variant, particularly in terms of metabolism and distribution due to the different electronic and steric properties.
Structure-Activity Relationships
Comparison with Other Variants
The substitution of a 2-methoxyphenyl group for the p-tolyl group found in 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine introduces several significant changes:
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Increased polarity due to the oxygen atom
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Different electronic distribution affecting the entire molecule
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Altered spatial arrangement due to the ortho versus para substitution
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Different metabolic pathways and potential metabolites
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Potential for additional binding interactions through the methoxy group
These structural differences likely result in distinct pharmacological profiles, including target selectivity, binding affinity, and pharmacokinetic properties.
Molecular Interactions and Mechanisms
Predicted Binding Interactions
The molecular interactions of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with potential targets likely involve several key binding features:
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The pyrazolo[3,4-d]pyrimidine core may mimic the adenine portion of ATP in kinase binding pockets.
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Hydrogen bonding interactions through:
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The amino group at position 4
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The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold
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The methoxy oxygen in the 2-methoxyphenyl group
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Hydrophobic interactions via:
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The tert-butyl group
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The aromatic ring of the 2-methoxyphenyl substituent
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π-π stacking interactions between the aromatic systems of the compound and aromatic amino acid residues in target proteins.
The precise nature of these interactions would require experimental validation through methods such as X-ray crystallography of protein-ligand complexes.
Computational Analysis and Predictions
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations would be valuable for understanding the electronic properties of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Similar compounds have been successfully modeled using the B3LYP hybrid functional combined with a 6–311++G(d,p) basis set , suggesting this would be an appropriate approach for the target compound as well.
Such calculations could provide insights into:
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Electron density distribution
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Molecular orbital energies and configurations
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Electrostatic potential maps
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Conformational energetics
Molecular Docking Studies
Molecular docking simulations would be essential for predicting the binding modes and affinities of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with potential protein targets. These studies could reveal:
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Preferred binding orientations
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Key protein-ligand interactions
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Binding energy estimates
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Selectivity determinants across different targets
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